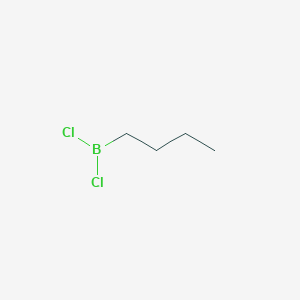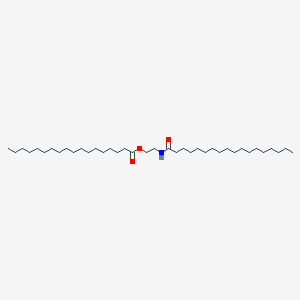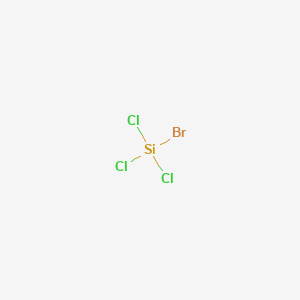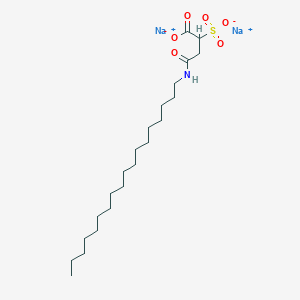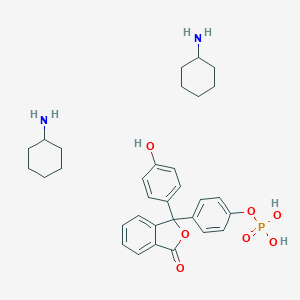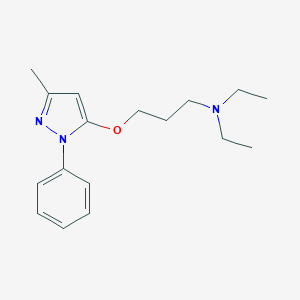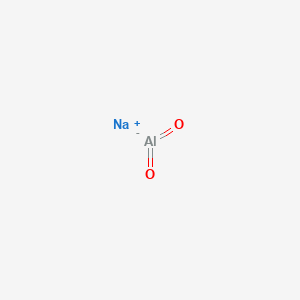
铝酸钠
描述
Sodium aluminate is an inorganic compound with the chemical formula NaAlO₂. It is a white crystalline solid that is highly soluble in water and is commonly used as a source of aluminium hydroxide for various industrial applications . Sodium aluminate is known for its versatility and effectiveness in water treatment, ceramics, and glass manufacturing .
科学研究应用
Sodium aluminate has a wide range of applications in scientific research and industry:
Water Treatment: It is used as a coagulant to remove impurities and suspended solids from water.
Ceramics and Glass Manufacturing: Acts as a fluxing agent to lower the melting point of materials, making the manufacturing process more efficient.
Paper Industry: Improves the water resistance and brightness of paper during the pulping process.
Advanced Material Science: Used in the creation of alumina nanostructures and as an electrolyte in aluminum-air batteries.
作用机制
Target of Action
Sodium aluminate (NaAlO2) is an inorganic compound that primarily targets aluminum hydroxide in many industrial and technical applications . It is used as an effective source of aluminum hydroxide .
Mode of Action
Sodium aluminate is formed by the action of sodium hydroxide on elemental aluminum, which is an amphoteric metal . The reaction is highly exothermic once established and is accompanied by the rapid evolution of hydrogen gas . The reaction can be written as:
2Al+2NaOH+2H2O→2NaAlO2+3H22Al + 2NaOH + 2H_2O \rightarrow 2NaAlO_2 + 3H_2 2Al+2NaOH+2H2O→2NaAlO2+3H2
Biochemical Pathways
The transformation process between sodium aluminate and aluminum nitride is carried out via the direct nitridation of θ-Al2O3, η-Al2O3 . This process involves the digestion of bauxite (an ore of aluminum) with sodium hydroxide under high pressure and temperature conditions . Once the digestion is complete, sodium aluminate is precipitated out of the solution by lowering the temperature and adjusting the pH .
Pharmacokinetics
Sodium aluminate is highly soluble in water but insoluble in alcohol . This solubility profile can influence how it is distributed and eliminated in various systems.
Result of Action
The resulting product of the reaction contains 90% NaAlO2 and 1% water, together with 1% free NaOH . Sodium aluminate demonstrates superior compressive strength and erosion resistance compared to hydration products of ordinary Portland cement .
Action Environment
The action of sodium aluminate can be influenced by environmental factors. For instance, in erosion environments, sodium aluminate demonstrates superior compressive strength and erosion resistance . The infiltration of H2O molecules and Na+ ions into the three-dimensional mesh structure of sodium aluminate results in slight expansion and reduced tensile strength . The adsorption sites within sodium aluminate possess the capability to capture externally introduced na+ ions . This process partially alleviates tensile rupture, modifies the fracture damage mode, enhances overall toughness, and improves resistance against sulfate attack .
准备方法
Synthetic Routes and Reaction Conditions
Sodium aluminate can be synthesized through several methods. One common method involves the dissolution of aluminium hydroxide (Al(OH)₃) in a caustic soda (NaOH) solution. This reaction typically occurs at elevated temperatures near the boiling point of the solution . Another method involves the reaction of basic aluminium sulfate with sodium carbonate to form sodium dawsonite, which is then heated to produce sodium aluminate .
Industrial Production Methods
Industrial production of sodium aluminate often employs the Bayer process, which involves the digestion of bauxite (an ore of aluminium) with sodium hydroxide under high pressure and temperature conditions. The resulting sodium aluminate is precipitated out of the solution by lowering the temperature and adjusting the pH . Another industrial method involves reacting gibbsite with a liquid base, followed by purification and spray-drying to obtain the final product .
化学反应分析
Types of Reactions
Sodium aluminate undergoes various chemical reactions, including:
Oxidation and Reduction: Sodium aluminate can participate in redox reactions, particularly when reacting with other metal ions.
Substitution: It can undergo substitution reactions where the aluminate ion (AlO₂⁻) replaces other anions in a compound.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the synthesis of sodium aluminate from aluminium hydroxide.
Sodium Carbonate (Na₂CO₃): Used in the preparation of sodium dawsonite, which is then converted to sodium aluminate.
Major Products Formed
Aluminium Hydroxide (Al(OH)₃): Formed when sodium aluminate reacts with water.
Hydrogen Gas (H₂): Produced during the reaction of sodium aluminate with elemental aluminium.
相似化合物的比较
Sodium aluminate is often compared with other aluminate compounds, such as:
Potassium Aluminate (KAlO₂): Similar in structure and properties but uses potassium ions instead of sodium.
Calcium Aluminate (CaAl₂O₄): Used in refractory materials and cements, known for its high melting point and stability.
Lithium Aluminate (LiAlO₂): Used in nuclear reactors and as a ceramic material due to its high thermal stability.
Sodium aluminate is unique in its high solubility in water and its effectiveness as a coagulant in water treatment processes .
属性
IUPAC Name |
sodium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.2O/q-1;+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYQHRNMMNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlO2, AlNaO2 | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051206 | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |
| Record name | Sodium aluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
>1.5 g/cm³ | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |
CAS No. |
1302-42-7, 11138-49-1 | |
| Record name | Sodium metaaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium sodium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1650 °C | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


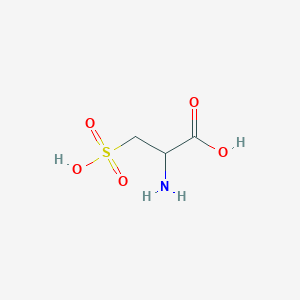
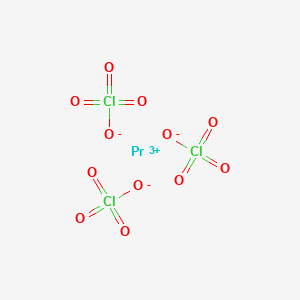
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
